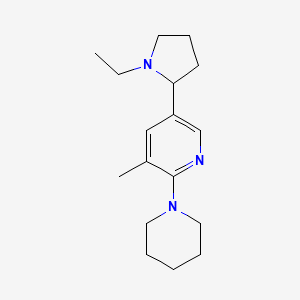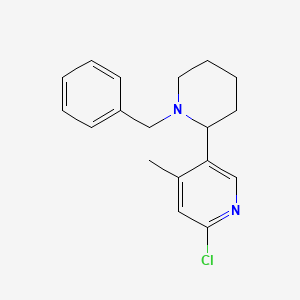
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a versatile molecule for chemical synthesis and biological studies.
准备方法
合成路线和反应条件
5-(1-乙基吡咯烷-2-基)-3-甲基-2-(哌啶-1-基)吡啶的合成通常涉及多步有机反应。一种常见的方法包括在碳酸钾等碱的存在下,将 2-氯-3-甲基吡啶与 1-乙基-2-吡咯烷酮反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上,利用连续流动反应器以确保高效混合和热传递。使用自动化系统进行试剂添加和产物分离可以提高产量和纯度。
化学反应分析
反应类型
5-(1-乙基吡咯烷-2-基)-3-甲基-2-(哌啶-1-基)吡啶经历多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,以引入羟基或羰基等官能团。
还原: 使用氢化铝锂等还原剂的还原反应可以将从该化合物衍生的酮或醛还原回醇。
常见试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 哌啶或其他胺类在乙醇或甲苯等回流溶剂中。
主要产物
从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成具有羟基或羰基的吡啶衍生物,而取代反应可以生成各种杂环化合物 .
科学研究应用
5-(1-乙基吡咯烷-2-基)-3-甲基-2-(哌啶-1-基)吡啶在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其与生物大分子(包括蛋白质和核酸)的潜在相互作用。
医学: 研究其潜在的治疗特性,例如抗炎或抗菌活性。
工业: 用于开发具有特定化学或物理性质的新型材料.
作用机制
5-(1-乙基吡咯烷-2-基)-3-甲基-2-(哌啶-1-基)吡啶发挥作用的机制涉及其与酶或受体等分子靶标的相互作用。该化合物的结构使其可以与酶的活性位点相匹配,从而可能抑制或改变其活性。 参与的途径可能包括信号转导或代谢过程,具体取决于特定的生物学环境 .
相似化合物的比较
类似化合物
2-(吡啶-2-基)嘧啶: 另一种具有类似结构特征但生物活性不同的杂环化合物。
N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺: 一种具有吡啶核心和类似取代基的化合物,研究其抗结核特性.
独特性
5-(1-乙基吡咯烷-2-基)-3-甲基-2-(哌啶-1-基)吡啶因其取代基的特定组合而独一无二,这些取代基赋予了其独特的化学反应性和生物活性
属性
分子式 |
C17H27N3 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-12-14(2)17(18-13-15)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3 |
InChI 键 |
DQUPOMYJQNNXPT-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)

![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)


![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)


![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
